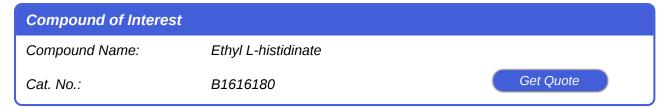


## Comparative Mass Spectrometry Analysis of Synthesized Ethyl L-Histidinate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry profile of synthesized ethyl L-histidinate. Due to the limited availability of direct experimental mass spectra for ethyl L-histidinate in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted data is compared with the experimental mass spectrometry data of the parent amino acid, L-histidine, and a structurally related amino acid ester, ethyl L-phenylalaninate. This comparison offers valuable insights for the characterization of synthesized ethyl L-histidinate and similar compounds in a research and drug development context.

# Data Presentation: Comparison of Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge (m/z) values for **ethyl L-histidinate** and compares them with the experimental values for L-histidine and ethyl L-phenylalaninate.



Compound	Molecular Weight ( g/mol )	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z] and (Proposed Structure)
Ethyl L-Histidinate (Predicted)	183.21	183	154 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 138 ([M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 110 ([M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 81 (Imidazole side chain fragment)
L-Histidine	155.15	155	110 ([M-COOH]+), 82 (Imidazole side chain fragment)[1]
Ethyl L- Phenylalaninate	193.25	193	120 ([M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 102 ([M-CH <sub>2</sub> -Ph] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> , tropylium ion)[2][3]

### **Experimental Protocols**

A standard method for the mass spectrometry analysis of a volatile amino acid derivative such as **ethyl L-histidinate** is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).

Objective: To obtain the mass spectrum of **ethyl L-histidinate** for structural confirmation and purity assessment.

Materials and Equipment:

- Synthesized ethyl L-histidinate
- Anhydrous ethanol (for sample dissolution)
- · Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
- A suitable capillary column for GC (e.g., HP-5ms)



- Helium (carrier gas)
- Microsyringe

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized ethyl L-histidinate in anhydrous ethanol (e.g., 1 mg/mL).
- GC-MS Instrument Setup:
  - Injector: Set the injector temperature to 250°C.
  - Oven Program:
    - Initial temperature: 100°C, hold for 2 minutes.
    - Ramp: Increase temperature at a rate of 10°C/min to 280°C.
    - Final hold: Hold at 280°C for 5 minutes.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  - MS Parameters:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230°C.
    - Quadrupole Temperature: 150°C.
    - Scan Range: m/z 40-400.
- Injection: Inject 1 μL of the prepared sample into the GC-MS.
- Data Acquisition: Acquire the data using the instrument's software. The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to ethyl L-histidinate.



- Data Analysis:
  - Identify the peak corresponding to ethyl L-histidinate in the TIC.
  - Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
  - Compare the obtained spectrum with the predicted fragmentation pattern.

# Mandatory Visualization: Predicted Fragmentation of Ethyl L-Histidinate

The following diagram illustrates the predicted major fragmentation pathways for **ethyl L-histidinate** under electron ionization.

Caption: Predicted Fragmentation of Ethyl L-Histidinate.

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